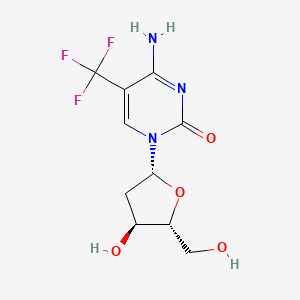

5-Trifluoromethyl-2'-deoxycytidine

Vue d'ensemble

Description

5-Trifluoromethyl-2’-deoxycytidine is a fluorinated pyrimidine nucleoside analog. It has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The compound is structurally similar to cytidine, with the addition of a trifluoromethyl group at the 5-position of the pyrimidine ring, which imparts unique biochemical properties.

Mécanisme D'action

Target of Action

The primary target of 5-Trifluoromethyl-2’-deoxycytidine is thymidylate synthetase , an enzyme that plays a crucial role in DNA synthesis . This compound also targets cytidine deaminase , an enzyme that is often found in elevated levels in certain types of tumors .

Mode of Action

5-Trifluoromethyl-2’-deoxycytidine interacts with its targets by inhibiting their activity. The major mechanism of its antitumor activity is via inhibition by 5-trifluorothymidine-5’-monophosphate of thymidylate synthetase . Furthermore, the elevated levels of cytidine deaminase in certain tumors may result in selective conversion of 5-Trifluoromethyl-2’-deoxycytidine to 5-trifluorothymidine at the tumor site .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Trifluoromethyl-2’-deoxycytidine is the DNA synthesis pathway . By inhibiting thymidylate synthetase, this compound disrupts the normal process of DNA synthesis, thereby exerting its antitumor effects .

Pharmacokinetics

The pharmacokinetics of 5-Trifluoromethyl-2’-deoxycytidine involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that when coadministered with tetrahydrouridine, the systemic deamination and subsequent systemic catabolism of 5-Trifluoromethyl-2’-deoxycytidine by pyrimidine nucleoside phosphorylases is decreased . This results in increased bioavailability of the compound .

Result of Action

The molecular and cellular effects of 5-Trifluoromethyl-2’-deoxycytidine’s action primarily involve the disruption of DNA synthesis. This disruption can lead to cell death, thereby contributing to the compound’s antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Trifluoromethyl-2’-deoxycytidine. For instance, the presence of certain enzymes in the tumor environment, such as elevated levels of cytidine deaminase, can influence the compound’s action . Furthermore, the coadministration of tetrahydrouridine can enhance the efficacy of 5-Trifluoromethyl-2’-deoxycytidine by decreasing its systemic catabolism .

Analyse Biochimique

Biochemical Properties

5-Trifluoromethyl-2’-deoxycytidine plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with several enzymes and proteins, including thymidylate synthase and DNA polymerase. The compound is incorporated into DNA during replication, leading to the inhibition of thymidylate synthase, an enzyme essential for the synthesis of thymidine monophosphate (TMP), a precursor of thymidine triphosphate (TTP). This inhibition disrupts DNA synthesis and repair, ultimately leading to cell death .

Cellular Effects

The effects of 5-Trifluoromethyl-2’-deoxycytidine on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by interfering with DNA replication and repair mechanisms. It has been shown to upregulate the expression of genes involved in the DNA damage response pathway, such as p53 and p21 . Additionally, 5-Trifluoromethyl-2’-deoxycytidine affects cell signaling pathways, including the activation of ATM and ATR kinases, which are crucial for amplifying the DNA damage repair signal .

Molecular Mechanism

At the molecular level, 5-Trifluoromethyl-2’-deoxycytidine exerts its effects through several mechanisms. The compound is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA. This incorporation leads to the inhibition of thymidylate synthase by 5-trifluorothymidine-5’-monophosphate, resulting in the depletion of thymidine triphosphate (TTP) and subsequent disruption of DNA synthesis . Additionally, the presence of 5-Trifluoromethyl-2’-deoxycytidine in DNA triggers the activation of DNA damage response pathways, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Trifluoromethyl-2’-deoxycytidine change over time. The compound is relatively stable, but its degradation products, such as trifluorothymine and 5-carboxyuracil, can accumulate over time . Long-term exposure to 5-Trifluoromethyl-2’-deoxycytidine has been shown to cause sustained DNA damage and cell cycle arrest, leading to apoptosis in cancer cells . The stability and degradation of the compound are critical factors in its effectiveness and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-Trifluoromethyl-2’-deoxycytidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause significant toxic effects, including myelosuppression and gastrointestinal toxicity

Metabolic Pathways

5-Trifluoromethyl-2’-deoxycytidine is involved in several metabolic pathways. It is metabolized by cytidine deaminase to form 5-trifluorothymidine, which is further phosphorylated to its active triphosphate form . The compound also interacts with pyrimidine nucleoside phosphorylases, which play a role in its catabolism . These metabolic pathways are crucial for the compound’s activation and subsequent incorporation into DNA, as well as its eventual degradation and elimination from the body.

Transport and Distribution

Within cells and tissues, 5-Trifluoromethyl-2’-deoxycytidine is transported and distributed through various mechanisms. It is taken up by nucleoside transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its interactions with binding proteins and transporters, which affect its localization and accumulation within cells . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Trifluoromethyl-2’-deoxycytidine is primarily within the nucleus, where it is incorporated into DNA during replication . The compound’s activity and function are closely tied to its localization, as its incorporation into DNA is essential for its inhibitory effects on thymidylate synthase and subsequent disruption of DNA synthesis . Additionally, post-translational modifications and targeting signals may influence the compound’s localization to specific nuclear compartments, further affecting its activity and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethyl-2’-deoxycytidine typically involves the following steps:

Starting Material: The synthesis begins with 2’-deoxycytidine.

Trifluoromethylation: The key step involves the introduction of the trifluoromethyl group. This can be achieved using reagents such as sodium trifluoromethanesulfonate in the presence of a suitable catalyst.

Purification: The product is then purified using chromatographic techniques to obtain high purity 5-Trifluoromethyl-2’-deoxycytidine.

Industrial Production Methods

Industrial production methods for 5-Trifluoromethyl-2’-deoxycytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-Trifluoromethyl-2’-deoxycytidine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of 5-Trifluoromethyl-2’-deoxycytidine .

Applications De Recherche Scientifique

5-Trifluoromethyl-2’-deoxycytidine has several scientific research applications:

Cancer Therapy: It has shown promise in the treatment of various cancers, including leukemias and solid tumors.

Biochemical Research: It is used to study the mechanisms of DNA synthesis and repair, as well as the effects of fluorinated nucleosides on cellular processes.

Medicinal Chemistry: Researchers use it to develop new therapeutic agents and to understand the structure-activity relationships of fluorinated nucleosides.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2’-deoxycytidine: Another fluorinated pyrimidine nucleoside analog with similar applications in cancer therapy.

5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthetase.

5-Aza-2’-deoxycytidine: A DNA methylation inhibitor used in the treatment of myelodysplastic syndromes.

Uniqueness

5-Trifluoromethyl-2’-deoxycytidine is unique due to its trifluoromethyl group, which enhances its stability and efficacy compared to other fluorinated nucleosides. This structural modification allows for more selective targeting of cancer cells and reduces systemic toxicity .

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPCSMIPDACTB-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216605 | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66384-66-5 | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066384665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Trifluoromethyl-2'-deoxycytidine exert its antitumor activity?

A1: this compound (F3methyl-dCyd) itself is a prodrug. Its primary mechanism of action involves its conversion to 5-trifluorothymidine (F3T) within the body. [] This conversion is particularly efficient in tumor cells with elevated cytidine deaminase levels, which catalyze the deamination of F3methyl-dCyd into F3T. [] F3T then acts as an antimetabolite, ultimately inhibiting thymidylate synthetase, a critical enzyme for DNA synthesis. [] This inhibition disrupts DNA replication and consequently impedes tumor cell growth and proliferation.

Q2: What is the significance of co-administering tetrahydrouridine (H4Urd) with F3methyl-dCyd?

A2: Co-administration of H4Urd with F3methyl-dCyd significantly enhances the latter's efficacy as an antitumor agent. [] H4Urd acts as a potent inhibitor of cytidine deaminase in the bloodstream. By inhibiting systemic deamination of F3methyl-dCyd, H4Urd allows for greater concentrations of the prodrug to reach the tumor site, where it can be effectively converted to the active F3T by the tumor's own elevated cytidine deaminase levels. [] This targeted approach helps to maximize antitumor activity while potentially minimizing off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1211190.png)

![3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester](/img/structure/B1211201.png)

![4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1211202.png)